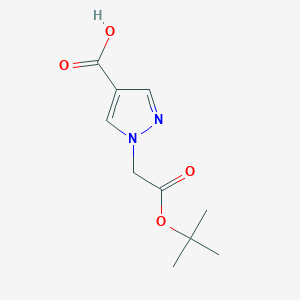![molecular formula C10H14N2O3S3 B1405170 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034157-54-3](/img/structure/B1405170.png)
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate
Overview
Description
Benzo[d]thiazol-2(3H)-imine is a type of organic compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-imine derivatives often involves the reaction of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives have been recognized for their potential as antioxidants . The sulfur and nitrogen atoms within the thiazole ring can act as electron donors, neutralizing free radicals and preventing oxidative stress in biological systems . This property is crucial in the development of drugs that can protect cells from oxidative damage, which is a contributing factor in many chronic diseases.
Analgesic and Anti-inflammatory Activities
Compounds with a thiazole core, such as our subject compound, have shown significant analgesic and anti-inflammatory activities . These activities are beneficial in the development of new pain relief medications that could potentially have fewer side effects compared to current treatments .
Antimicrobial and Antifungal Properties
The thiazole ring is a common feature in many antimicrobial and antifungal drugs . Its incorporation into new compounds can lead to the development of novel medications that can combat resistant strains of bacteria and fungi, addressing a growing concern in global health .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activity . This makes them valuable in cancer research, where they can be used to develop new chemotherapy agents that target cancer cells while minimizing damage to healthy cells .
Neuroprotective Effects
Thiazoles have been associated with neuroprotective effects , which can be harnessed in the treatment of neurodegenerative diseases. By protecting neurons from damage, compounds like 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate could play a role in therapies for conditions such as Alzheimer’s and Parkinson’s disease .
Antiviral Applications
The structural complexity of thiazole derivatives makes them suitable candidates for antiviral drug development . Their ability to interfere with viral replication processes can be pivotal in creating treatments for viral infections, including emerging diseases .
Mechanism of Action
Target of Action
The primary targets of 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate are the CviR and LasR receptors, which are involved in quorum sensing (QS) signals in Chromobacterium violaceum and Pseudomonas aeruginosa respectively . QS is a bacterial communication system that regulates gene expression in response to cell density and other environmental factors.
Mode of Action
This compound interacts with its targets by inhibiting the QS signals. It has been found to exhibit potent QS inhibition activity against the CviR receptor, showing violacein inhibition (>50%) at 200 μM . It also inhibits the QS-mediated GFP signals in a dose-dependent manner .
Biochemical Pathways
The affected pathways are primarily those regulated by QS signals in bacteria. By inhibiting these signals, the compound disrupts the normal functioning of these pathways, leading to downstream effects such as reduced virulence and biofilm formation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of QS signals, leading to a reduction in virulence and biofilm formation in bacteria . This could potentially make the bacteria more susceptible to antibiotics and the host’s immune response.
Future Directions
properties
IUPAC Name |
methanesulfonic acid;3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2.CH4O3S/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10;1-5(2,3)4/h3-5,10H,1-2H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBXUBMAZWLXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)SC)SC1=N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)



![Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B1405092.png)





![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)
![2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole](/img/structure/B1405104.png)

